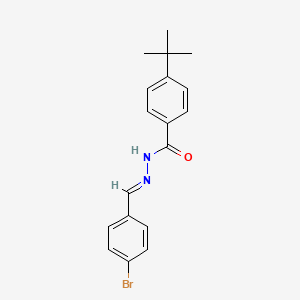![molecular formula C16H25NO3 B3854943 1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine](/img/structure/B3854943.png)
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine
描述
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine is an organic compound with the molecular formula C18H29NO4 It is a piperidine derivative with a methoxyphenoxy group attached via an ethoxyethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(4-methoxyphenoxy)ethoxy]ethanol. Finally, this compound is reacted with piperidine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, forming a phenol derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-methoxyphenol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
相似化合物的比较
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:
2-(2-methoxyphenoxy)ethylamine: Similar structure but with an amine group instead of a piperidine ring.
4-methoxyphenoxyacetic acid: Contains a carboxylic acid group instead of a piperidine ring.
2-(4-methoxyphenoxy)ethanol: Lacks the piperidine ring and has a hydroxyl group instead.
The uniqueness of this compound lies in its combination of a piperidine ring with a methoxyphenoxy group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-5-7-16(8-6-15)20-14-13-19-12-11-17-9-3-2-4-10-17/h5-8H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRDSUWCBFPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B3854865.png)
![N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B3854872.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854875.png)
![2-(4-bromobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B3854878.png)
![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3854883.png)

![1,6,11,16-tetraoxadispiro[6.2.6.2]octadecane](/img/structure/B3854889.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B3854892.png)
![4-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B3854896.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3854901.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854903.png)

